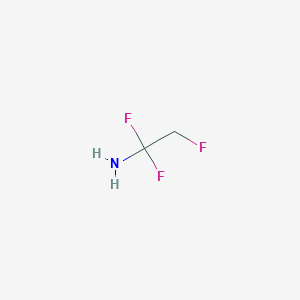

1,1,2-Trifluoroethan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

918824-70-1 |

|---|---|

Molecular Formula |

C2H4F3N |

Molecular Weight |

99.06 g/mol |

IUPAC Name |

1,1,2-trifluoroethanamine |

InChI |

InChI=1S/C2H4F3N/c3-1-2(4,5)6/h1,6H2 |

InChI Key |

HNCBFSRVQRTBRJ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(N)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,2 Trifluoroethan 1 Amine and Its Functionalized Analogues

Direct Amination Strategies

Direct amination involves the introduction of an amino group into a fluorinated precursor in a single step. These methods are often valued for their efficiency and atom economy.

Ammonolysis and Amination of Fluorinated Precursors

A primary route for the synthesis of trifluoroethylamine involves the reaction of 1,1,1-trifluoro-2-chloroethane (HCFC-133a) with ammonia (B1221849). This process, known as ammonolysis, is a nucleophilic substitution reaction where ammonia displaces the chlorine atom. The reaction is typically carried out in a liquid phase. google.com 1,1,1-trifluoro-2-chloroethane is a gaseous compound under standard conditions and is used as a reagent in organic synthesis. wikipedia.orghandwiki.orgguidechem.com It can be produced through the reaction of trichloroethylene (B50587) with hydrogen fluoride (B91410). wikipedia.org The direct reaction of such fluorinated halides with ammonia provides a straightforward pathway to the corresponding amine.

| Precursor | Reagent | Product | Reaction Type |

|---|---|---|---|

| 1,1,1-Trifluoro-2-chloroethane (HCFC-133a) | Ammonia (NH₃) | 1,1,2-Trifluoroethan-1-amine (TFEA) | Nucleophilic Substitution (Ammonolysis) |

Catalytic Approaches in Direct Fluorinated Amine Formation

Catalytic methods offer elegant and efficient pathways to β-fluoroamines and their analogues. While the direct catalytic amination of a C-H bond in a fluoroalkane is challenging due to the high bond strength and potential for violent reactions, several catalytic strategies have been developed using functionalized starting materials. youtube.comyoutube.com

One notable approach is the Lewis base-catalyzed hydrofluorination of aziridines. This method uses a latent source of hydrogen fluoride, such as benzoyl fluoride and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to open the aziridine (B145994) ring, yielding β-fluoroamines with high efficiency and selectivity. organic-chemistry.orgucla.eduacs.org This protocol is advantageous as it proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org

Another powerful strategy is the rhodium-catalyzed asymmetric amination of tertiary allylic trichloroacetimidates. This method provides access to chiral tertiary β-fluoroamines, which are valuable building blocks in pharmaceuticals, with good yields and high levels of enantioselectivity. acs.org Furthermore, stereoselective fluoroamination of alkenes can be achieved using chiral aryl iodide catalysts, which enables the synthesis of complex fluoroamines with multiple contiguous stereocenters. nih.gov

Multistep Synthetic Routes to this compound

Multistep syntheses provide versatility, allowing for the construction of the target molecule from more readily available or complex starting materials through a sequence of reactions.

Reductive Amination of Fluorinated Carbonyl Compounds

Reductive amination is a widely employed and robust method for synthesizing amines from carbonyl compounds. wikipedia.org This two-step sequence, which can often be performed in a single pot, involves the initial formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. nih.gov

In the context of this compound synthesis, trifluoroacetaldehyde (B10831) or its derivatives serve as the key fluorinated carbonyl precursor. google.comnih.gov The reaction of trifluoroacetaldehyde hydrate (B1144303) with ammonia water leads to the formation of an intermediate imine, which is then reduced to yield trifluoroethylamine. google.com Common reducing agents for this transformation include sodium borohydride, potassium borohydride, and sodium triacetoxyborohydride (B8407120) (STAB), the last of which is particularly valued for its mildness and selectivity for imines over aldehydes. nih.govgoogle.comcommonorganicchemistry.com

| Carbonyl Precursor | Amine Source | Reducing Agent | Product |

|---|---|---|---|

| Trifluoroacetaldehyde Hydrate | Ammonia Water | Sodium Borohydride | This compound |

| Trifluoroacetaldehyde | Aniline derivative | Sodium Triacetoxyborohydride (STAB) | N-(trifluoroethyl)aniline |

Transformation of Fluorinated Alcohols and Halides

Fluorinated alcohols, such as 2,2,2-trifluoroethanol, can be converted into trifluoroethylamines through a multistep process. wikipedia.org The alcohol is first transformed into a species with a better leaving group, such as a triflate or tosylate, by reacting it with the corresponding sulfonyl chloride. This intermediate is then subjected to nucleophilic substitution with an amine source, like ammonia or benzylamine, to yield the desired fluorinated amine. nih.gov This strategy provides flexibility and allows for the introduction of various substituents on the nitrogen atom. nih.gov

Similarly, fluorinated halides other than 1,1,1-trifluoro-2-chloroethane can be used. For instance, compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane could potentially be transformed, though this often requires more specific reaction conditions to manage the reactivity of different halogen atoms. sigmaaldrich.com

Incorporation of Trifluoromethyl Groups via Trifluoromethylation Reagents

An alternative synthetic logic involves constructing the carbon-nitrogen backbone first, followed by the introduction of the trifluoromethyl (CF₃) group. This is particularly relevant for the synthesis of functionalized analogues, such as N-trifluoromethyl compounds. The incorporation of a CF₃ group onto a nitrogen atom can significantly alter the basicity and other electronic properties of the amine. chinesechemsoc.orgchinesechemsoc.org

Several reagents have been developed for N-trifluoromethylation. A one-step method utilizes carbon disulfide (CS₂) and silver fluoride (AgF) to convert secondary amines into their N-CF₃ derivatives. chinesechemsoc.orgchinesechemsoc.org Another approach employs the bench-stable reagent (Me₄N)SCF₃ in combination with AgF for a rapid and operationally simple synthesis of trifluoromethylated amines. nih.gov Additionally, novel N-trifluoromethyl hydroxylamine (B1172632) reagents have been designed for the direct incorporation of the NCF₃ moiety into various substrates under photoredox catalysis. acs.org These methods are highly valuable for the late-stage functionalization of complex molecules and drug candidates. nih.gov

| Reagent System | Substrate | Product Type | Key Feature |

|---|---|---|---|

| Carbon Disulfide (CS₂) + Silver Fluoride (AgF) | Secondary Amines | N-CF₃ Amines | One-step synthesis |

| (Me₄N)SCF₃ + Silver Fluoride (AgF) | Secondary Amines | N-CF₃ Amines | Rapid, mild conditions |

| N-Boc-N-trifluoromethyl hydroxylamine | Arenes, Alkenes | N-CF₃ Heterocycles/Aliphatic Amines | Photoredox catalysis |

Synthesis of Derivatives and Related Reagents

The synthesis of substituted this compound derivatives can be achieved through multi-step sequences that often leverage the nucleophilic trifluoromethylation of imines. A common pathway begins with the condensation of a primary amine, such as benzylamine, with a diverse range of aldehydes or ketones. This reaction forms the corresponding imine intermediate.

The subsequent and key step is the addition of the Ruppert-Prakash reagent (TMSCF3) to the imine. This trifluoromethylation step installs the crucial CF3 group at the α-carbon. The final step typically involves the removal of the protecting group from the nitrogen atom, for example, through palladium-mediated hydrogenation to cleave a benzyl (B1604629) group, which furnishes the primary α-trifluoromethyl amine. This synthetic route allows for the creation of a library of structurally diverse amine derivatives by varying the initial aldehyde or ketone starting material.

Amine-boranes are stable complexes formed between a Lewis base (the amine) and a Lewis acid (borane, BH3). chemrevlett.com These complexes are significant in various chemical applications, including as reducing agents and for hydrogen storage. chemrevlett.com The synthesis of 2,2,2-Trifluoroethan-1-amine-borane has been reported with high yields (91%). purdue.edu

The formation of these complexes involves the donation of the nitrogen atom's lone pair of electrons into the empty 2p orbital of the boron atom, forming a coordinate covalent bond. chemrevlett.com A wide variety of primary, secondary, and tertiary amines can be converted into their corresponding borane (B79455) complexes. purdue.edu General synthetic methods often involve the use of a borane source like borane-tetrahydrofuran (B86392) (BTHF) or borane-dimethylsulfide (BDMS) reacting directly with the amine. chemrevlett.com These amine-borane adducts are often stable, crystalline solids.

| Derivative Type | Synthetic Strategy | Key Intermediates | Starting Materials | Ref |

| Substituted Derivatives | Imine formation followed by trifluoromethylation and deprotection. | Imines, N-protected trifluoromethyl amines. | Aldehydes, Ketones, Primary amines. | nih.gov |

| Amine-Borane Complexes | Reaction of the amine with a borane source. | N/A | 2,2,2-Trifluoroethan-1-amine, BH₃ source (e.g., BTHF). | purdue.edu |

Process Optimization and Scalability Considerations in this compound Synthesis

Optimizing the synthesis of this compound derivatives requires careful evaluation of several factors to maximize yield and selectivity while ensuring process efficiency.

Temperature: In the nucleophilic trifluoromethylation of N-tosyl aldimines with TMSCF3 and TBAT, reaction temperature is a critical parameter. The best results and highest yields are typically achieved at low temperatures, specifically between 0-5 °C. thieme-connect.com Higher temperatures can lead to side reactions and decomposition of intermediates.

Solvent: The choice of solvent can significantly impact reaction outcomes. For instance, in certain imine reductions, using a non-nucleophilic alcohol like trifluoroethanol is crucial to prevent the solvent from adding to the electrophilic imine. nih.gov

Catalyst and Initiator Loading: For catalyzed reactions, the amount of catalyst is a key consideration for both efficiency and cost. In some hydrogenations of trifluoromethyl imines, catalyst loadings as low as 2 mol% are effective, particularly when molecular sieves are added to prevent imine hydrolysis. nih.gov In TMSCF3 additions, the concentration of the fluoride initiator must be carefully controlled to balance reaction rate with potential side reactions. nih.gov

Reagent Stoichiometry: The molar ratios of reactants are fundamental to process optimization. For example, in the synthesis of γ-chiral enamides from allylic amines, it was found that using 2.0 equivalents of benzoyl chloride was necessary to achieve high yields of the desired product. Similarly, in the preparation of 2,2,2-trifluoroethylamine (B1214592) from 1,1,1-trifluoro-2-chloroethane and ammonia, optimizing the molar ratio of ammonia to the chloro-precursor is essential for high conversion and yield.

By systematically adjusting these parameters, synthetic routes can be refined to be more efficient, cost-effective, and scalable for larger-scale production.

Development of Green Chemistry Principles in Synthesis

While specific literature detailing green synthetic routes for this compound is limited, significant advancements in the application of green chemistry principles have been made for the synthesis of its functionalized analogues, particularly within the broader class of β-fluoroamines. These developments focus on increasing safety, reducing waste, and improving efficiency through innovative catalytic and procedural strategies. Key areas of progress include the use of safer reagents, development of catalytic methods, and the application of biocatalysis.

One major focus has been to move away from hazardous and corrosive fluorinating agents like anhydrous hydrogen fluoride (HF). A notable strategy involves the hydrofluorination of aziridines to produce β-fluoroamines. ucla.edu Research has demonstrated a method that uses benzoyl fluoride and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a latent, in-situ source of HF, catalyzed by a Lewis base. ucla.eduorganic-chemistry.org This approach avoids the need for traditional, highly corrosive amine-HF reagents. organic-chemistry.org The reaction proceeds under mild conditions, often at high concentration in greener solvents like tert-butyl methyl ether (TBME), and can provide high yields in as little as 15 minutes. ucla.edu Furthermore, this method allows for the efficient isolation of the β-fluoroamine product without the need for column chromatography, significantly reducing solvent waste. ucla.edu

Another green approach is the catalyst-free reductive trifluoroethylation of amines, which utilizes trifluoroacetic acid (TFA) as an inexpensive and stable source of fluorine. nih.govworktribe.com This method is operationally simple, can be performed in conventional glassware without the strict exclusion of air or moisture, and demonstrates tolerance to a wide range of functional groups. nih.gov Such catalyst-free systems enhance the atom economy and reduce the environmental burden associated with catalyst synthesis and removal. nih.govworktribe.com

Reductive amination is a cornerstone of green amine synthesis, characterized by its potential for high atom economy in one-pot reactions. wikipedia.org The development of catalysts based on earth-abundant and inexpensive metals, such as iron and nickel, represents a significant move towards sustainability. nih.gov Iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia as the nitrogen source has been shown to be effective for producing a wide array of primary amines under mild conditions. nih.gov These catalysts are often reusable, further enhancing the green credentials of the process. nih.gov

Biocatalysis has emerged as a powerful tool for the sustainable synthesis of fluorinated amines, offering high selectivity under mild, aqueous conditions. mdpi.com Enzymes such as transaminases, imine reductases, and engineered amine dehydrogenases (AmDHs) are increasingly used for the asymmetric synthesis of chiral amines. mdpi.comresearchgate.net For instance, engineered variants of cytochrome c have been developed to catalyze the asymmetric N–H carbene insertion reaction to produce enantioenriched α-trifluoromethyl amines with high yields and excellent enantioselectivity. nih.gov This biocatalytic approach provides a sustainable alternative to traditional chemical catalysis for producing valuable, optically pure fluorinated building blocks. nih.gov

The table below summarizes key research findings in the development of greener synthetic methods for β-fluoroamines and related compounds.

| Method | Key Features | Catalyst/Reagent | Substrate | Product | Yield (%) | Ref |

| Hydrofluorination of Aziridines | Uses latent HF source; mild conditions; green solvent (TBME); chromatography-free isolation. | Benzoyl fluoride/HFIP; Lewis base catalyst. | Boc-protected cyclohexene (B86901) imine | β-fluoroamine analogue | 93 | ucla.edu |

| Catalyst-Free Reductive Trifluoroethylation | Operationally simple; no exclusion of air/moisture; stable and inexpensive fluorine source. | Trifluoroacetic acid (TFA); Phenylsilane. | Secondary amines, Primary amines + Aldehydes | N-trifluoroethylated amines | Up to 99 | nih.gov |

| Iron-Catalyzed Reductive Amination | Use of earth-abundant metal; reusable catalyst; aqueous ammonia as N-source. | Iron complex on N-doped SiC support. | Ketones and Aldehydes | Primary amines | Not specified | nih.gov |

| Biocatalytic N–H Insertion | High enantioselectivity; mild, aqueous conditions; sustainable. | Engineered Cytochrome c | Aryl amines, 2-diazotrifluoropropanoate | α-Trifluoromethyl amino esters | >99 | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1,1,2 Trifluoroethan 1 Amine

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in 1,1,2-Trifluoroethan-1-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uklibretexts.org However, the strong inductive electron-withdrawing effect of the adjacent trifluoroethyl group significantly modulates this reactivity. By pulling electron density away from the nitrogen atom, the fluorine atoms decrease the amine's basicity and nucleophilicity compared to non-fluorinated analogues like ethylamine. alfa-chemistry.com Consequently, reactions requiring the nucleophilic character of the amine often necessitate more forcing conditions or highly reactive electrophiles.

The amine group of this compound can engage in nucleophilic acyl substitution reactions with various carbonyl compounds to form stable amide, urea (B33335), and carbamate (B1207046) linkages.

Amides: The reaction with acylating agents such as acid chlorides or anhydrides yields N-(1,1,2-trifluoroethyl)amides. youtube.comlibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism. Due to the reduced nucleophilicity of the fluorinated amine, more reactive derivatives like acyl chlorides are generally preferred over less reactive esters or carboxylic acids. libretexts.orglibretexts.org The direct condensation with a carboxylic acid typically requires high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the acid. youtube.comnih.gov

Ureas: Substituted ureas are formed through the reaction of this compound with isocyanates. commonorganicchemistry.com The nitrogen lone pair attacks the electrophilic carbon of the isocyanate, followed by a proton transfer to yield the final urea product. Alternatively, reactions with carbamoyl (B1232498) chlorides or the use of phosgene (B1210022) equivalents like triphosgene (B27547) can also be employed. commonorganicchemistry.com One-pot syntheses starting from Boc-protected amines have also been developed to generate isocyanates in situ for urea formation. nih.govorganic-chemistry.org

Carbamates: Carbamates are synthesized by treating the amine with chloroformates, such as ethyl chloroformate, in the presence of a base to neutralize the HCl byproduct. google.com Other methods include reactions with carbonates like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or reactions involving carbon dioxide capture. organic-chemistry.orgnih.govnih.gov For instance, amines can react with CO₂ in the presence of a base and an electrophile to furnish carbamates under mild conditions. google.comnih.gov

Table 1: Synthesis of Amide, Urea, and Carbamate Derivatives

| Derivative | General Reactant | Reaction Type | Key Conditions |

|---|---|---|---|

| Amide | Acyl Chloride (R-COCl) | Nucleophilic Acyl Substitution | Often requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. mnstate.edu |

| Urea | Isocyanate (R-NCO) | Nucleophilic Addition | Typically proceeds readily at room temperature without a catalyst. commonorganicchemistry.com |

The nucleophilic amine can attack other electrophilic carbonyl compounds, most notably aldehydes and ketones. This reaction is a cornerstone of amine chemistry and leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine or aminol. mnstate.edu This step is typically the rate-determining step and is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. libretexts.orglibretexts.org The carbinolamine is generally unstable and undergoes subsequent acid-catalyzed dehydration to yield the C=N double bond of the imine. mnstate.edulibretexts.org Careful pH control is crucial, as excessive acidity will protonate the amine, rendering it non-nucleophilic. libretexts.org

For this compound, the formation of the initial carbinolamine is slower than with non-fluorinated amines due to its lower nucleophilicity. The resulting N-(1,1,2-trifluoroethyl)imine is an important synthetic intermediate.

Table 2: Imine Formation with Carbonyls

| Reactant | Intermediate | Product |

|---|---|---|

| Aldehyde (R-CHO) | Carbinolamine | Imine (Schiff Base) |

Electrophilic Reactivity Associated with the Fluorinated Carbon Backbone

While the amine group confers nucleophilicity, the fluorinated backbone can be involved in reactions where it, or a derivative, behaves as an electrophile. This often involves the formation of transient, highly reactive intermediates.

Derivatives of this compound can be converted into electrophilic iminium intermediates. These species are characterized by a positively charged, dicoordinate nitrogen atom double-bonded to a carbon. The generation of these intermediates can be achieved through the oxidation of the corresponding amine derivative. nih.gov

A particularly relevant class of reactions involves fluoroiminium intermediates, which are key species in the mechanism of some modern fluorinating agents (Fluorinating Agent Reagents, FARs). While not directly this compound, analogous reagents like Yarovenko's reagent (Et₂NCF₂CHFCl) illustrate the principle. When these reagents react with an alcohol, a fluoroiminium ion is generated. This highly electrophilic species is then "trapped" by a nucleophile. In the context of fluorination, the fluoride (B91410) ion attacks the substrate, but other nucleophiles can also be used to trap these intermediates, leading to a variety of functionalized products. researchgate.netnih.gov The trapping of iminium ions with nucleophiles is a powerful strategy for forming new bonds. nih.govresearchgate.net

The presence of fluorine atoms allows for elimination reactions, though the mechanism is heavily influenced by the properties of the carbon-fluorine bond. The C-F bond is exceptionally strong, making the fluoride ion (F⁻) a poor leaving group in concerted E2 elimination pathways. siue.edu

However, the high electronegativity of fluorine makes adjacent protons more acidic. siue.edu For this compound or its derivatives, the protons on the C2 carbon are significantly acidified. In the presence of a strong, non-nucleophilic base, a proton can be abstracted from the β-carbon (C2) to form a carbanion intermediate. This carbanion can then expel a fluoride ion from the α-carbon (C1) in a subsequent step. This stepwise mechanism is known as the E1cb (Elimination, Unimolecular, conjugate Base) pathway. siue.edu This pathway circumvents the difficulty of breaking the C-F bond in a single concerted step. siue.edu

Table 3: Comparison of Elimination Mechanisms

| Mechanism | Rate Law | Key Feature | Relevance to Fluorinated Amines |

|---|---|---|---|

| E2 | k[Substrate][Base] | Concerted; requires good leaving group | Unlikely due to strong C-F bond (F⁻ is a poor leaving group). siue.edu |

| E1 | k[Substrate] | Carbocation intermediate | Unlikely due to difficulty in forming a carbocation adjacent to electron-withdrawing groups. |

Carbon-Carbon Bond Forming Reactions Involving this compound Derivatives

Derivatives of this compound can serve as precursors in carbon-carbon bond-forming reactions, leveraging both the nucleophilic and electrophilic nature of its derived intermediates.

Two primary strategies can be envisioned:

Iminium Ion as Electrophile: As discussed in section 3.2.1, an iminium ion can be generated from a suitable derivative. This electrophilic species is susceptible to attack by a wide range of carbon nucleophiles, such as Grignard reagents, organolithium compounds, enolates, or enamines. This constitutes a variation of the Mannich reaction, resulting in the formation of a new C-C bond at the carbon that was originally part of the C=N bond.

Imine/Enamine as Nucleophile: The imine formed from this compound can be deprotonated at the α-carbon (the C2 of the original amine) using a strong base like lithium diisopropylamide (LDA) to form a stabilized carbanion or aza-enolate. This nucleophilic species can then react with carbon electrophiles, such as alkyl halides or carbonyl compounds, to form a new C-C bond. This approach utilizes the acidifying effect of the fluorine atoms and the imine group to facilitate carbanion formation. Research on amine-induced selective C-C bond cleavage in related 2,2,2-trifluoroethyl carbonyls highlights the unique reactivity imparted by the trifluoroethyl moiety, suggesting that C-C bond formation and cleavage are competing and controllable pathways. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acyl chloride |

| Aldehyde |

| Amide |

| Boc-protected amine |

| Carbamate |

| Carbamoyl chloride |

| Carbon dioxide |

| Carboxylic acid |

| Chloroformate |

| Dicyclohexylcarbodiimide (DCC) |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Ester |

| Ethylamine |

| Ethyl chloroformate |

| Fluoroiminium ion |

| Imine (Schiff Base) |

| Iminium ion |

| Isocyanate |

| Ketone |

| Lithium diisopropylamide (LDA) |

| Pyridine |

| Triethylamine |

| Triphosgene |

| Urea |

Electrophilic Reactions with Alkynes and Electron-Rich Alkenes

No research data were found detailing the electrophilic reactions of this compound with alkynes and electron-rich alkenes. The reactivity of fluorinated amines is an area of growing interest, but specific studies on this particular compound are not yet available.

Rearrangement Reactions and Pericyclic Processes

There is no available literature on the rearrangement reactions or participation in pericyclic processes of this compound. General principles of pericyclic reactions and various named rearrangement reactions are well-established in organic chemistry, but their application to this specific fluorinated amine has not been reported.

Catalytic Roles and Applications of this compound as a Base or Ligand

As a Lewis Base in Transition Metal Catalysis

The potential for this compound to act as a Lewis base and a ligand in transition metal catalysis is an unexplored area. The electronic properties conferred by the fluorine atoms could influence its coordination chemistry, but no studies have been published to date.

Organocatalytic Applications

The use of this compound in organocatalysis has not been described in the scientific literature. While chiral amines are a cornerstone of organocatalysis, the specific catalytic activity of this fluorinated amine remains to be investigated.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and specialized multinuclear techniques are particularly powerful for analyzing fluorine-containing compounds. biophysics.org The presence of ¹⁹F, a spin ½ nucleus with 100% natural abundance and high sensitivity, provides a wealth of structural information. biophysics.org

Multinuclear NMR (¹H, ¹³C, ¹⁹F) Techniques for Elucidating Fluorine-Containing Systems

A comprehensive analysis of 1,1,2-Trifluoroethan-1-amine (CHF₂-CHF-NH₂) involves the integration of data from ¹H, ¹³C, and ¹⁹F NMR spectra. The extensive coupling networks between these nuclei (H-H, H-F, C-F, F-F) allow for a detailed mapping of the molecular framework.

¹H NMR Spectroscopy: The proton spectrum is predicted to show three distinct signals corresponding to the methine (CH), methylene (B1212753) (CH₂), and amine (NH₂) protons.

The CH proton, attached to the chiral center (C1), would exhibit a complex splitting pattern due to coupling with the adjacent CH₂ protons (³JHH), the geminal fluorine (²JHF), and the vicinal CHF₂ fluorines (³JHF). This would likely result in a doublet of triplets of doublets (dtd).

The CH₂ protons are diastereotopic due to the adjacent chiral center and would ideally appear as two separate signals. However, they are often observed as a single multiplet. This signal would be split by the adjacent CH proton (³JHH) and the geminal fluorines (²JHF), appearing as a doublet of triplets (dt).

The NH₂ protons typically appear as a broad singlet, though coupling to the CH proton may be observed under specific conditions (e.g., in a non-protic solvent).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C spectrum is expected to show two signals for C1 and C2, both split by coupling to fluorine.

C1 would appear as a doublet of triplets (dt) due to one-bond coupling with the C1-fluorine (¹JCF) and two-bond coupling to the two C2-fluorines (²JCF).

C2 would appear as a triplet of doublets (td) due to one-bond coupling with the two C2-fluorines (¹JCF) and two-bond coupling to the C1-fluorine (²JCF).

¹⁹F NMR Spectroscopy: The ¹⁹F spectrum provides the most direct insight into the fluorinated portion of the molecule and is predicted to show two distinct signals.

The single fluorine on C1 would appear as a doublet of triplets (dt) due to three-bond coupling with the two CH₂ protons (³JFH) and two-bond coupling to the two C2-fluorines (²JFF).

The two equivalent fluorines on C2 would appear as a doublet of doublets (dd) due to two-bond coupling with the CH proton (²JFH) and two-bond coupling to the C1-fluorine (²JFF).

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|---|

| ¹H | CH | ~3.5 - 4.5 | dtd | CH₂, F(C1), F₂(C2) |

| CH₂ | ~3.0 - 4.0 | dt | CH, F₂(C2) | |

| NH₂ | ~1.5 - 3.0 | br s | - | |

| ¹³C | C1 | ~60 - 75 | dt | F(C1), F₂(C2) |

| C2 | ~110 - 125 | td | F₂(C2), F(C1) | |

| ¹⁹F | F (on C1) | ~ -180 to -210 | dt | F₂(C2), CH₂ |

| F₂ (on C2) | ~ -110 to -130 | dd | F(C1), CH |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating the complete bonding network and spatial arrangement of the atoms. longdom.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish proton-proton connectivities. A cross-peak between the CH and CH₂ signals would confirm their adjacent positions in the ethyl chain. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a correlation between the CH proton signal and the C1 signal, and another between the CH₂ proton signal and the C2 signal, confirming the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. For this compound, key correlations would include the CH₂ protons to C1 and the CH proton to C2. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F HMBC experiments can provide unambiguous evidence of long-range couplings, solidifying the structural assignment. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, providing crucial information for stereochemical assignment. sci-hub.st In this molecule, NOESY could reveal through-space correlations between the fluorine on C1 and the protons on C2, helping to define the conformational preferences of the molecule. researchgate.netepa.gov

Analysis of Diastereotopic Fluorines and Chirality by NMR

The carbon atom C1 in this compound is a stereogenic (chiral) center. This chirality has significant consequences for the NMR spectrum. The presence of the chiral center at C1 renders the two protons on the adjacent C2 methylene group diastereotopic. semanticscholar.org This means they are in chemically non-equivalent environments and should, in a high-resolution spectrum, exhibit different chemical shifts and different couplings to neighboring nuclei.

Similarly, while the two fluorine atoms on the CHF₂ group are chemically equivalent in an achiral environment, they can become diastereotopic if the molecule is placed in a chiral environment (e.g., a chiral solvent or with a chiral derivatizing agent). nih.govkaist.ac.kr This would result in two distinct signals in the ¹⁹F NMR spectrum, a phenomenon that is a powerful tool for determining enantiomeric purity. rsc.org The separation of these diastereotopic signals provides a direct measure of the molecule's interaction with the chiral environment.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions for the parent molecule and its fragments, which is invaluable for structural confirmation and for studying reaction mechanisms. nih.govthermofisher.com

Accurate Mass Determination and Fragment Ion Analysis

HRMS can determine the mass of an ion with high precision (typically <5 ppm error), which allows for the unambiguous assignment of its elemental formula. pnnl.gov For this compound (C₂H₄F₃N), the calculated monoisotopic mass of the protonated molecule, [M+H]⁺, is 100.0372 Da.

Tandem mass spectrometry (MS/MS) experiments on the protonated parent ion would induce fragmentation, providing insight into the molecular structure. The fragmentation of fluorinated amines is influenced by the stability of the resulting cations and neutral losses. nih.gov Plausible fragmentation pathways for [C₂H₅F₃N]⁺ include:

Alpha-cleavage: Cleavage of the C1-C2 bond is a characteristic fragmentation pathway for amines. This would lead to the formation of [CHFNH₂]⁺ (m/z 48.0165) and a neutral loss of CHF₂.

Loss of HF: The elimination of hydrogen fluoride (B91410) (a stable neutral molecule) is a common pathway for fluorinated compounds, leading to an ion at m/z 80.0290.

Loss of Ammonia (B1221849): Cleavage of the C-N bond could result in the loss of NH₃, yielding a [C₂H₂F₃]⁺ fragment at m/z 83.0103.

| Ion Formula | Description | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [C₂H₅F₃N]⁺ | Protonated Parent Ion [M+H]⁺ | 100.0372 |

| [C₂H₄F₂N]⁺ | Loss of HF | 80.0290 |

| [C₂H₂F₃]⁺ | Loss of NH₃ | 83.0103 |

| [CHFNH₂]⁺ | Alpha-cleavage product | 48.0165 |

Monitoring Reaction Intermediates through Mass Spectrometry

HRMS is a powerful technique for studying reaction mechanisms by monitoring the reaction mixture in real-time. acs.org Its high sensitivity and mass accuracy allow for the detection and identification of transient intermediates, byproducts, and the final product as they form and are consumed. nih.govresearchgate.net

For a hypothetical synthesis of this compound, such as the reduction of a fluorinated nitrile or the amination of a fluoroalkene, HRMS could be coupled to the reaction vessel. By continuously sampling the mixture, one could track the disappearance of the starting material(s) and the appearance of the product ion ([C₂H₅F₃N]⁺ at m/z 100.0372). Crucially, this method could also identify short-lived, low-concentration intermediates (e.g., partially reduced species or adducts) by detecting their unique and accurately measured m/z values, providing direct evidence for the proposed reaction pathway.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule, detailed information regarding its functional groups and conformational preferences can be obtained. Computational chemistry, often employing Density Functional Theory (DFT), is a crucial aid in the interpretation of experimental spectra, although the accurate prediction of C-F stretching vibrations can be challenging for certain methods rsc.orgresearchgate.netcore.ac.uk.

Detailed Analysis of N-H and C-F Stretching Frequencies

The vibrational spectrum of this compound is characterized by distinct frequencies corresponding to the stretching of its N-H and C-F bonds. These frequencies are highly indicative of the local chemical environment.

The primary amine (-NH₂) group gives rise to two characteristic N-H stretching bands in the IR spectrum, typically found between 3500 and 3300 cm⁻¹ orgchemboulder.comlibretexts.org. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The precise positions of these bands are sensitive to hydrogen bonding; in condensed phases, these peaks may broaden and shift to lower wavenumbers compared to the gas phase libretexts.org.

The carbon-fluorine bonds introduce strong, intense absorptions in the infrared spectrum, generally located in the 1400 cm⁻¹ to 1000 cm⁻¹ region researchgate.netspectroscopyonline.com. Due to the presence of both a -CHF group and a -CF₂ group, multiple strong bands are expected. The electronegativity of fluorine and the mass of the atoms result in high-frequency vibrations compared to C-H bonds spectroscopyonline.com. Computational studies on similar hydrofluoroalkanes have shown that these C-F vibrational modes are often complex and coupled with other vibrations, but they provide a definitive signature for the fluorinated scaffold of the molecule benthamopen.com.

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| N-H Asymmetric Stretch | 3500 - 3400 | Medium | Characteristic of a primary amine; two distinct bands are expected for the -NH₂ group orgchemboulder.comlibretexts.org. |

| N-H Symmetric Stretch | 3400 - 3300 | Medium | The second of the two N-H stretching bands orgchemboulder.comlibretexts.org. |

| N-H Scissoring (Bending) | 1650 - 1580 | Medium to Strong | A key bending vibration for primary amines libretexts.org. |

| C-F Stretching (from -CF₂ and -CHF) | 1400 - 1000 | Strong | Multiple intense bands are expected in this region due to the various C-F bonds spectroscopyonline.combenthamopen.com. |

| C-N Stretching | 1250 - 1020 | Weak to Medium | Characteristic of aliphatic amines; may overlap with C-F stretches libretexts.org. |

| N-H Wagging | 910 - 665 | Strong, Broad | Out-of-plane bending motion of the N-H bonds orgchemboulder.com. |

Conformational Analysis through Vibrational Fingerprinting

Like other substituted ethanes, this compound is expected to exist as a mixture of rotational isomers (conformers) due to rotation about the carbon-carbon single bond. The primary conformers of interest are the anti (or trans) and gauche forms. These conformers have different energies and symmetries, leading to distinct vibrational spectra acs.orgosti.gov.

In the anti conformation, the amine group and the hydrogen on the C-2 carbon are positioned opposite to each other, which generally minimizes steric hindrance. In the gauche conformations, these groups are closer, at a dihedral angle of approximately 60°.

Each conformer possesses a unique set of vibrational frequencies, particularly in the lower frequency "fingerprint" region (below 1500 cm⁻¹), where skeletal C-C stretching, C-C-N bending, and C-C-F bending modes occur. By comparing experimental IR and Raman spectra with computationally predicted spectra for each possible conformer, it is possible to identify the specific conformers present in a sample and even determine their relative populations under different conditions (e.g., gas, liquid, or solid state) acs.orgosti.gov. For many halogenated ethanes, the anti conformer is found to be more stable in the gas and liquid phases, while crystal packing forces may favor a single conformer in the solid state acs.org.

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive, high-resolution information about the molecular structure and three-dimensional arrangement of molecules in the solid state. While crystal structure data for the parent this compound is not publicly available, analysis of its derivatives (such as amides or salts) is a standard method to understand its structural properties and intermolecular interactions.

Determination of Solid-State Molecular Conformations

In a crystal lattice, molecules typically adopt a single, low-energy conformation that facilitates efficient packing. X-ray diffraction analysis of a suitable single crystal of a this compound derivative would precisely determine all bond lengths, bond angles, and torsional angles. This would unambiguously identify the preferred solid-state conformer, which is often the sterically least hindered anti form for substituted ethanes osti.gov. The analysis provides an experimental benchmark for the results of computational conformational studies.

Theoretical and Computational Chemistry Studies of 1,1,2 Trifluoroethan 1 Amine

Computational Elucidation of Reaction Mechanisms and Transition States

Solvent Effects in Computational Models

In the computational analysis of 1,1,2-trifluoroethan-1-amine, accurately modeling the influence of the surrounding solvent is crucial for predicting its properties in a condensed phase. Solvent effects are typically incorporated into quantum chemical calculations through either implicit or explicit solvent models.

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is widely used to estimate the impact of solvation on molecular geometry, conformational stability, and reaction energies. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). For fluorinated amines, these models can account for the bulk electrostatic interactions between the polar C-F and N-H bonds and the solvent, which can significantly influence properties like the pKa. For instance, studies on substituted monoethanolamines have shown that methods like the SMD and SM8 solvation models, when coupled with high-level quantum mechanical calculations, can predict pKa values with a mean unsigned error of less than 0.3 pKa units.

Explicit solvent models provide a more detailed, atomistic representation where individual solvent molecules are included in the simulation box around the solute. This method is computationally more demanding but is essential for studying specific solute-solvent interactions, such as hydrogen bonding. For this compound in an aqueous environment, explicit water molecules can form hydrogen bonds with the amine group (N-H···O) and potentially with the fluorine atoms (C-F···H-O), although the latter is a weaker interaction. These specific interactions can have a profound effect on the conformational preferences and dynamic behavior of the molecule, which cannot be fully captured by implicit models alone. The choice of model depends on the specific property being investigated, with implicit models often used for thermodynamic properties and explicit models for detailed structural and dynamic analyses.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions at an atomistic level.

Conformational Dynamics in Various Environments

The conformational landscape of this compound is determined by the rotation around the C-C single bond, leading to different staggered and eclipsed conformers. The presence of electronegative fluorine atoms significantly influences the relative stability of these conformers, a phenomenon known as the gauche effect. Ab initio and Density Functional Theory (DFT) calculations on related molecules, such as 2-fluoroethylamine and 2,2-difluoroethylamine, have shown that conformers where the fluorine atoms are in a gauche position relative to the amino group can be energetically favored, contrary to what would be expected based on steric hindrance alone. This preference is often attributed to a combination of hyperconjugation and electrostatic interactions.

MD simulations can track the transitions between these different conformations over time in various environments. By simulating the molecule in the gas phase, implicit solvent, or explicit solvent, it is possible to understand how the environment modulates the conformational preferences. For example, in a polar solvent like water, the solvent molecules can stabilize certain conformers through hydrogen bonding and dipole-dipole interactions, potentially shifting the conformational equilibrium compared to the gas phase. The trajectory from an MD simulation can be analyzed to determine the population of each conformer and the energy barriers for interconversion, providing a detailed picture of the molecule's flexibility.

Interactions with Solvents or Other Molecular Species

MD simulations excel at characterizing the non-covalent interactions between this compound and its surrounding environment. In an aqueous solution, the primary interactions would be hydrogen bonds between the amine's hydrogen atoms and water's oxygen atoms, and between the amine's nitrogen lone pair and water's hydrogen atoms. The strength, lifetime, and geometry of these hydrogen bonds can be quantified from the simulation trajectory.

Computational Spectroscopic Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules like this compound.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Quantum mechanical calculations, particularly using DFT, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with increasing accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

For organofluorine compounds, predicting ¹⁹F NMR chemical shifts is particularly useful due to the high sensitivity of the ¹⁹F nucleus to its electronic environment. Computational protocols have been developed that can predict ¹⁹F chemical shifts with a root mean square error of a few parts per million (ppm). These calculations typically involve geometry optimization of the molecule, followed by an NMR calculation at a specific level of theory (e.g., ωB97XD/aug-cc-pvdz). It is also important to consider the conformational flexibility of the molecule, as the observed chemical shift is a Boltzmann-weighted average of the shifts for all populated conformers.

The table below presents hypothetical predicted ¹H and ¹⁹F NMR chemical shifts for a plausible conformer of this compound, based on computational methods reported for similar fluorinated molecules.

Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| H (on C1) | 4.1 | Illustrative data based on DFT calculations for analogous fluorinated ethylamines. |

| H (on C2) | 5.9 | |

| H (on N) | 1.8 | |

| F (on C1) | -210 | |

| F (on C2) | -195 |

Note: The values in this table are illustrative and represent typical ranges for similar chemical environments. Actual values would require specific calculations for the lowest energy conformers of this compound.

Simulations of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to atomic displacements. DFT methods are commonly used for these calculations.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. Beyond frequency, the calculation also provides the IR intensity and Raman activity for each vibrational mode, allowing for the simulation of the entire spectrum.

For this compound, the simulated spectrum would show characteristic peaks for N-H stretching, C-H stretching, C-N stretching, and most notably, strong C-F stretching vibrations, which typically appear in the 1000-1400 cm⁻¹ region. Comparing the simulated spectrum with an experimental one can confirm the presence of the molecule and provide insights into its conformational state.

The table below shows a selection of predicted vibrational frequencies for a conformer of the closely related 2,2,2-trifluoroethylamine (B1214592), which illustrates the type of data obtained from such calculations.

Predicted Vibrational Frequencies for 2,2,2-Trifluoroethylamine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Symmetry |

|---|---|---|

| NH₂ asymmetric stretch | 3515 | A' |

| NH₂ symmetric stretch | 3430 | A' |

| CH₂ asymmetric stretch | 3033 | A'' |

| CH₂ symmetric stretch | 2972 | A' |

| CF₃ asymmetric stretch | 1288 | A'' |

| CF₃ symmetric stretch | 1179 | A' |

Note: Data is illustrative and based on published calculations for 2,2,2-trifluoroethylamine to demonstrate the output of vibrational frequency calculations.

Applications of 1,1,2 Trifluoroethan 1 Amine As a Versatile Synthetic Building Block

Contribution to Advanced Materials Chemistry

The incorporation of fluorinated moieties is known to enhance the thermal stability, chemical resistance, and electronic properties of materials pageplace.de. However, the specific contribution of 1,1,2-Trifluoroethan-1-amine in this area is not documented.

No research detailing the use of this compound as a monomer or precursor for creating fluorinated polymers or copolymers was found. The field of fluoropolymers is dominated by the polymerization of fluoroalkenes such as tetrafluoroethylene (B6358150) (TFE) and vinylidene fluoride (B91410) (VDF) 20.210.105researchgate.net.

There is no available research describing the incorporation of the this compound moiety into the structure of functional dyes or electronic materials. Research in this area tends to focus on larger, more complex amine structures, such as triphenylamines researchgate.net.

Enabling Methodologies in Organic Synthesis

No novel synthetic methodologies that are specifically enabled by the use of this compound as a reagent or catalyst are described in the available literature. While various methods exist for the synthesis of fluorinated amines, the use of this specific amine to enable other transformations is not reported nih.govnih.gov.

Facilitating Regioselective and Stereoselective Transformations

The presence of fluorine atoms in this compound significantly influences its chemical reactivity and makes it a valuable building block for directing the regio- and stereochemical outcome of organic reactions. The high electronegativity of fluorine can create a strong dipole moment and alter the electronic properties of adjacent functional groups, thereby enabling precise control over reaction pathways.

Research on analogous α-fluoroamines has demonstrated their utility in guiding the formation of specific isomers. For instance, the fluorination of chiral enamides has been shown to be a highly π-facial selective and regioselective process. nih.gov This reaction proceeds via an enantioselective fluorination exclusively at the electron-rich enamide olefin, followed by trapping of the resulting β-fluoro-iminium cationic intermediate. nih.gov This methodology allows for the asymmetric synthesis of chiral α-fluoro-imides and optically enriched α-fluoro-ketones. nih.gov

The stereochemical outcome of these transformations is often dictated by the chiral auxiliary used. The choice of different chiral auxiliaries can lead to varying degrees of diastereoselectivity, as highlighted in the table below.

Table 1: Effect of Chiral Auxiliary on Diastereoselective Fluorination of Chiral Enamides

| Entry | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | i-Pr-substituted Evans auxiliary | 93:7 | 58 |

| 2 | Sibi auxiliary | --- | 51 |

Furthermore, derivatives of α-fluoroamines, such as α-fluorosulfoximines, have been employed in highly stereoselective syntheses of (Z)-monofluoroalkenes. cas.cn The reaction between α-fluorosulfoximines and nitrones demonstrates excellent Z/E stereocontrol, offering a practical route to these valuable compounds. cas.cn The optimization of reaction conditions, including the choice of base and temperature, is crucial for achieving high yields and selectivities.

Table 2: Optimization of the Stereoselective Synthesis of (Z)-Monofluoroalkenes

| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Z/E Ratio |

| 5 | LiHMDS (1.5) | -78 | --- | 75 | 96:4 |

| 8 | nBuLi (2.0) | -78 to rt | 1 then 3 | 87 | 97:3 |

The development of catalytic asymmetric methods has further expanded the utility of fluorinated building blocks. A chiral bifunctional Brønsted acid/base catalyst has been shown to effectively catalyze the addition of α-fluoro nitroalkanes to imines, yielding β-amino-α-fluoro nitroalkanes with high enantio- and diastereoselection. acs.org This strategy provides access to a range of enantioenriched β-fluoro amines. acs.org

Development of Novel Reaction Catalysis

The unique electronic properties of this compound and its derivatives also make them promising candidates for the development of novel catalysts and ligands in asymmetric synthesis. The fluorine atoms can modulate the acidity and basicity of the amine group, as well as influence the steric environment around a catalytic center.

While direct catalytic applications of this compound are not extensively documented, studies on analogous fluorinated amines provide insights into its potential. For example, 2,2,2-Trifluoroethylamine (B1214592), a structural isomer, is known to act as a weakly basic amine catalyst. kangmei.com It can facilitate reactions through the formation of ammonium (B1175870) ions, which can catalyze the removal of α-protons. kangmei.com This catalytic activity has been utilized in various transformations, including the isomerization of unsaturated ketones and dehydration reactions. kangmei.com

The incorporation of fluorine into chiral ligands can have a profound effect on the outcome of metal-catalyzed asymmetric reactions. rsc.org The increased acidity of hydroxyl or amino groups due to the presence of fluorine can lead to stronger binding with metal centers, resulting in more compact transition states and enhanced asymmetric induction. rsc.org In some cases, this can even lead to a complete reversal of enantioselectivity compared to non-fluorinated analogues. rsc.org

Moreover, chiral secondary amines derived from amino acids have been successfully employed as organocatalysts in the enantioselective α-fluorination of aldehydes. nih.gov These catalysts form transient chiral, nucleophilic enamine intermediates that react diastereoselectively with electrophilic fluorinating reagents. nih.gov This approach highlights the potential of using chiral fluorinated amines, or amines derived from them, as effective organocatalysts.

The development of catalysts for fluorination and trifluoromethylation is an active area of research, and fluorinated compounds often play a crucial role as ligands or additives. nih.govmdpi.com For instance, chiral dicarboxylic acids have been used as precatalysts in the asymmetric fluorofunctionalization of allylamine (B125299) derivatives, where they are converted in situ to a dianionic phase-transfer catalyst. mdpi.com This suggests that derivatives of this compound could be explored for similar applications, potentially leading to new and efficient catalytic systems.

Future Research Directions and Emerging Opportunities for 1,1,2 Trifluoroethan 1 Amine Chemistry

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The development of synthetic methodologies that are both efficient and environmentally conscious is a paramount goal in contemporary chemistry. Future research in the synthesis of 1,1,2-Trifluoroethan-1-amine and its derivatives should prioritize these principles.

Green Chemistry Approaches and Atom Economy in Synthesis

Green chemistry principles provide a framework for designing chemical processes that minimize waste and environmental impact. A key metric in this regard is atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. Future synthetic strategies for this compound should aim for high atom economy by favoring addition and rearrangement reactions over substitutions and eliminations, which inherently generate byproducts.

Reductive amination, for instance, stands out as an attractive and practical strategy for the synthesis of amines in a highly chemoselective, efficient, and atom-economical fashion. The development of catalytic reductive amination protocols that utilize environmentally benign reducing agents would be a significant advancement. Furthermore, exploring one-pot multicomponent reactions (MCRs) could offer rapid and efficient access to complex molecules derived from this compound, while adhering to the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Design syntheses to avoid waste generation. |

| Atom Economy | Maximize the incorporation of all reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Use and generate substances with little to no toxicity. |

| Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Utilize renewable raw materials whenever practicable. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization. |

| Catalysis | Employ catalytic reagents over stoichiometric reagents. |

| Design for Degradation | Design chemical products to break down into innocuous products after use. |

| Real-time analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring. |

| Inherently Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for chemical accidents. |

Catalyst Development for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and milder reaction conditions. The development of novel catalysts for the synthesis of this compound is a crucial area for future research. This includes the exploration of both homogeneous and heterogeneous catalysts. For instance, halogenation catalysts based on a variety of metals could be investigated for more efficient fluorination steps in the synthesis of precursors.

Furthermore, biocatalysis presents a promising green alternative to traditional chemical methods. Enzymes such as ω-transaminases have been recognized for their role in the synthesis of chiral amines. libretexts.org The application of engineered ω-transaminases could enable the asymmetric synthesis of chiral derivatives of this compound under mild, aqueous conditions. libretexts.org The development of robust and recyclable catalysts will be key to making the synthesis of this fluorinated amine more economically viable and sustainable.

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The unique electronic nature of the C-F bond and the presence of the amine functionality in this compound suggest that it may exhibit novel reactivity. A deeper understanding of its chemical behavior will unlock its full potential as a synthetic building block.

Investigations into Novel Reaction Pathways of the Fluorinated Amine Moiety

The amine group in this compound can act as a nucleophile or a base, and its reactivity is modulated by the adjacent fluorine atoms. Future research should systematically investigate its participation in a wide range of chemical transformations. This includes its use as a component in the synthesis of fluorinated heterocycles, which are important motifs in medicinal chemistry. The development of new methods for the formation of C-N bonds using this compound as a nitrogen source is a promising avenue.

Moreover, exploring its potential as a precursor to other functional groups could lead to the discovery of novel synthetic methodologies. For example, its conversion to corresponding imines, amides, or sulfonamides could provide access to a diverse array of fluorinated compounds with potentially interesting biological activities.

Exploiting Unique Electronic Properties of the Fluorinated Carbon Chain

The high electronegativity of fluorine atoms significantly influences the electronic properties of the carbon backbone in this compound. The strong electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the amine compared to its non-fluorinated counterpart. This modulation of pKa can be exploited in catalytic cycles or as a handle for selective chemical transformations.

The fluorine atoms also affect the acidity of the C-H bonds. The potential for selective activation of the C-H bond adjacent to the trifluoromethyl group could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. Research into the deprotonation and subsequent reaction of the resulting carbanion, or transition-metal-catalyzed C-H functionalization, could lead to the development of powerful new synthetic tools.

Integration with Advanced Analytical and Spectroscopic Techniques

A thorough understanding of the structure, properties, and reactivity of this compound and its derivatives is contingent upon the use of advanced analytical and spectroscopic techniques. The integration of these methods will be crucial for both fundamental studies and the development of practical applications.

The characterization of fluorinated compounds heavily relies on multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. In addition to standard ¹H and ¹³C NMR, ¹⁹F NMR is an indispensable tool for the analysis of organofluorine compounds, providing valuable information about the chemical environment of the fluorine atoms. nih.gov Future studies should leverage advanced NMR techniques, such as two-dimensional correlation spectroscopy, to fully elucidate the structures of complex molecules derived from this compound.

Mass spectrometry (MS) is another critical analytical technique. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of novel compounds. Techniques such as electrospray ionization (ESI)-MS are particularly useful for the analysis of polar molecules like amines. acs.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide detailed structural information. The development of specific MS methods for the sensitive detection and quantification of this compound and its metabolites will be important for future biological studies.

| Analytical Technique | Application for this compound | Expected Observations |

| ¹H NMR | Structural elucidation and purity assessment. | Signals for the -CH₂- and -NH₂ protons, with coupling to adjacent fluorine and carbon atoms. libretexts.org |

| ¹³C NMR | Characterization of the carbon skeleton. | Resonances for the two carbon atoms, with significant splitting due to C-F coupling. |

| ¹⁹F NMR | Direct observation and quantification of fluorine atoms. | A characteristic signal for the -CF₃ group, providing information on the electronic environment. nih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the mass of the compound, and characteristic fragmentation patterns. acs.orgresearchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H and C-F bonds. thermofisher.com |

| Gas Chromatography (GC) | Separation and quantification of volatile derivatives. | A single peak for the pure compound, allowing for purity determination. |

| High-Performance Liquid Chromatography (HPLC) | Separation and analysis of non-volatile derivatives. | Separation of reaction mixtures and purification of products. |

Application in Emerging Fields of Chemical Science

The distinct properties of the 1,1,2-trifluoroethylamino moiety make it an attractive component for designing functional molecules and materials for advanced applications.

The introduction of fluorine atoms or fluorinated groups can significantly alter the electronic properties of organic molecules, which is a key consideration in the design of photoactive and electroactive materials. The trifluoromethyl group, in particular, is a potent electron-withdrawing group that can lower the HOMO and LUMO energy levels of a conjugated system. nih.gov

Incorporating the this compound unit into organic chromophores or polymers could lead to novel materials with tailored photophysical and electrochemical properties. For example, its use as a donor group in donor-acceptor systems could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atoms could also enhance the material's thermal and oxidative stability. Photoredox catalysis offers a modern avenue for synthesizing such complex fluorinated molecules under mild conditions. nih.govresearchgate.net

Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, functional architectures from molecular building blocks. nih.govnih.gov Fluorine atoms can participate in a range of non-covalent interactions, including hydrogen bonding (with the amine group), dipole-dipole interactions, and fluorous interactions.

The unique stereoelectronic profile of this compound makes it an intriguing building block for supramolecular chemistry. The presence of both a hydrogen bond donor (the N-H group) and fluorine atoms allows for the design of self-assembling systems with specific directionality and stability. For example, fluorinated amines have been shown to influence the self-assembly of porphyrin-based systems and the formation of crystalline supramolecular cages. nih.govrsc.orgnih.gov The strategic placement of the 1,1,2-trifluoroethylamino group on molecular scaffolds could be used to direct the formation of 1D, 2D, or 3D supramolecular structures. researchgate.netwur.nl These organized assemblies could find applications in areas such as porous materials, sensors, or molecular electronics.

Table 3: Potential Non-Covalent Interactions Involving the 1,1,2-Trifluoroethylamino Moiety in Supramolecular Systems

| Interaction Type | Description | Potential Role in Self-Assembly |

| Hydrogen Bonding | Interaction between the N-H proton and a hydrogen bond acceptor (e.g., C=O, N). | Directing the formation of tapes, sheets, or helical structures. |

| C-F···H-X Hydrogen Bonding | Weak hydrogen bonds involving the fluorine atoms as acceptors. | Fine-tuning the stability and packing of the supramolecular architecture. |

| Dipole-Dipole Interactions | Interactions arising from the large dipole moment of C-F bonds. | Influencing the relative orientation of molecules within the assembly. |

| Fluorous Interactions | Segregation of fluorinated segments from hydrocarbon segments. | Driving phase separation and the formation of distinct fluorinated domains within the material. |

Q & A

Q. What are the common synthetic routes for preparing 1,1,2-Trifluoroethan-1-amine, and how are reaction conditions optimized?

this compound is typically synthesized via reductive amination or nucleophilic substitution. For example, in a study by Jiang et al., 2,2,2-trifluoroethan-1-amine was reacted with 4-(1H-1,2,4-triazol-1-yl)benzaldehyde under mild conditions (room temperature, 24 hours) to form a spirocyclic compound. Purification involved column chromatography (1:9 MeOH:ethyl acetate) followed by preparative HPLC to resolve diastereomers . Optimization focuses on solvent choice, stoichiometry (e.g., adding excess Et₃N to scavenge HCl in amine hydrochloride reactions), and temperature control to minimize side reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or gloveboxes to avoid inhalation of volatile fluorinated amines .

- Waste disposal : Segregate fluorinated waste and collaborate with certified waste management services to prevent environmental contamination (e.g., H400 hazard: toxic to aquatic life) .

- Storage : Keep in dry, airtight containers away from heat (P210 precaution) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity. For example, ¹H NMR (400 MHz, CD₃OD) of a derivative showed distinct peaks at δ 4.11 ppm (CH₂NH) and δ 7.41 ppm (aromatic protons) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 388.1 [M−H]⁻ for a carboxamide derivative) .

- Chromatography : HPLC purity assessments (e.g., 96.90% purity achieved via gradient elution) are essential for validating synthetic yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated amine derivatives?

Discrepancies in ¹H/¹⁹F NMR chemical shifts may arise from solvent effects, pH-dependent protonation, or conformational isomerism. For example, diastereomers of a trifluoroethylamine spirocompound showed split peaks in NMR, resolved via preparative HPLC . Cross-validation with X-ray crystallography (e.g., CNBF-derivatized amines) or computational modeling (DFT calculations for expected shifts) can clarify ambiguities .

Q. What challenges arise when incorporating this compound into fluorinated motifs like –CHFCF₃, and how are these addressed?

Fluoroalkylation reactions often suffer from low selectivity due to the high electronegativity of fluorine. The Yarovenko reagent (a derivative of this compound) enables –CHFCF₃ introduction via radical pathways, but competing side reactions (e.g., defluorination) require precise control of initiators (e.g., AIBN) and temperature . Kinetic studies using in situ ¹⁹F NMR can monitor reaction progress and optimize conditions .

Q. How can reaction conditions be tailored to maximize diastereomeric excess in trifluoroethylamine-based syntheses?

Diastereoselectivity depends on steric and electronic factors. In the synthesis of 6c, a 2:1 diastereomer ratio was improved via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes). Solvent polarity (e.g., DMF vs. THF) and temperature gradients during crystallization further enhance separation .

Q. What mechanistic insights explain the role of this compound in antiviral drug candidates?

Inhibitors like compound 128 (a trifluoroethylamine carboxamide) target viral enzymes (e.g., human dihydroorotate dehydrogenase) by mimicking natural substrates. The trifluoromethyl group enhances binding affinity via hydrophobic interactions and metabolic stability. SAR studies reveal that substituting the amine with bulkier groups (e.g., cyclopropyl) improves potency but may reduce solubility .

Q. How does the chemical stability of this compound vary under acidic, basic, or oxidative conditions?

- Acidic conditions : Protonation of the amine increases solubility but may promote hydrolysis of adjacent C–F bonds.

- Oxidative conditions : Fluorinated amines are generally resistant to oxidation, but prolonged exposure to peroxides can degrade the amine to nitro derivatives.

- Storage stability : Long-term storage at −20°C in argon-filled vials prevents decomposition (H200: unstable explosive risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.